Ethyl 4-[3-(methanesulfonamido)phenyl]-2-oxo-6-phenylcyclohex-3-ene-1-carboxylate
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Overview
Description
Ethyl 4-[3-(methanesulfonamido)phenyl]-2-oxo-6-phenylcyclohex-3-ene-1-carboxylate is a useful research compound. Its molecular formula is C22H23NO5S and its molecular weight is 413.49. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Reactions
Research has been conducted on the synthesis and selective hydrolysis of methanesulfonate esters, providing insights into the removal of potentially genotoxic alkyl esters of methane sulfonic acid in pharmaceutical contexts (Chan, Cox, & Sinclair, 2008). The study demonstrates the significance of pH in the selective hydrolysis of carboxylate esters, contributing to the purification processes in chemical synthesis.
Another aspect of research explores the structural and spectroscopic studies of complexes formed by similar compounds with various bases (Binkowska, Huczyński, Brzeziński, & Jarczewski, 2008). These studies reveal how proton transfer from the CH acid to the N-base occurs, forming ionic pairs and providing a deeper understanding of the chemical behavior of these complexes.
Chemical Properties and Applications
Further research into the structural and spectroscopic properties of related sulfonamide derivatives has been conducted, offering insights into their potential applications in materials science and catalysis. For instance, studies on the synthesis and characterization of diethyltin-based assemblies derived from sulfonate-phosphonate ligands show the potential of these compounds in constructing supramolecular assemblies with specific properties (Shankar, Jain, Kociok‐Köhn, & Molloy, 2011).
Additionally, research into the antiradical, antimicrobial, and enzyme inhibition evaluation of sulfonamide-derived esters reveals their potential in developing new antimicrobial and antioxidant agents (Danish, Bibi, Gilani, Raza, Ashfaq, Arshad, Asiri, & Ayub, 2019). These studies demonstrate the diverse applications of sulfonamide derivatives in biochemistry and pharmacology, offering avenues for the development of new therapeutic agents.
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, play a significant role in cell biology . They bind with high affinity to multiple receptors, making them useful in the development of new therapeutic derivatives .
Mode of Action
Indole derivatives are known to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a broad spectrum of interactions with cellular targets, leading to diverse physiological changes.
Biochemical Pathways
Indole derivatives are known to influence a wide range of biological pathways due to their broad-spectrum biological activities . The downstream effects of these interactions can vary widely, depending on the specific derivative and its targets.
Result of Action
Given the broad range of biological activities exhibited by indole derivatives , it can be inferred that this compound could have diverse effects at the molecular and cellular levels.
Properties
IUPAC Name |
ethyl 4-[3-(methanesulfonamido)phenyl]-2-oxo-6-phenylcyclohex-3-ene-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO5S/c1-3-28-22(25)21-19(15-8-5-4-6-9-15)13-17(14-20(21)24)16-10-7-11-18(12-16)23-29(2,26)27/h4-12,14,19,21,23H,3,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWLSCWOLRSQPEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(CC(=CC1=O)C2=CC(=CC=C2)NS(=O)(=O)C)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.